

WEHI-345: A Potent and Selective Tool for Interrogating RIPK2 Signaling

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Compound of Interest

Compound Name: WEHI-345

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical kinase in the NOD-like receptor (NLR) signaling pathway.^[1] Dysregulation of the NOD-RIPK2 axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target. **WEHI-345** serves as an invaluable chemical probe for elucidating the physiological and pathological roles of RIPK2. These application notes provide comprehensive data, detailed experimental protocols, and visual guides to facilitate the use of **WEHI-345** in RIPK2-related research.

Mechanism of Action

WEHI-345 functions as an ATP-competitive inhibitor of the RIPK2 kinase domain.^[2] By binding to the ATP pocket, it prevents the autophosphorylation and subsequent activation of RIPK2.^[2] This inhibition leads to a delay in RIPK2 ubiquitylation and downstream activation of the NF- κ B and MAPK signaling pathways, ultimately preventing the production of pro-inflammatory cytokines.^[1]

Data Presentation

Table 1: In Vitro Activity of WEHI-345

Parameter	Value	Species	Assay Type	Reference
IC50	130 nM	Human	Recombinant RIPK2 Kinase Assay	[3]
Kd	46 nM	Not Specified	Kinase Binding Assay	

Table 2: Kinase Selectivity of WEHI-345

Kinase	Kd (nM)	Selectivity vs. RIPK2	Reference
RIPK2	46	1x	[3]
RIPK1	>10,000	>217x	[3]
RIPK4	>10,000	>217x	[3]
RIPK5	>10,000	>217x	[3]

WEHI-345 was also shown to have minimal activity against a panel of 95 other kinases at a concentration of 1 μ M.[3]

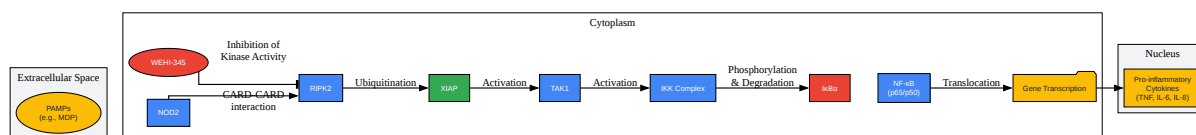
Table 3: Cellular Activity of WEHI-345

Cell Line	Assay	Stimulant	WEHI-345 Concentration	Effect	Reference
Bone Marrow-Derived Macrophages (BMDMs)	RIPK2 Phosphorylation (Ser176)	Muramyl Dipeptide (MDP)	Not Specified	Reduction in phosphorylation	[3]
BMDMs	TNF and IL-6 Transcription	MDP	Not Specified	Decreased transcription	[3]
THP-1 cells	NF-κB Target Gene mRNA Levels (TNF, IL-8, IL-1β, A20)	MDP	Not Specified	Reduced mRNA levels	[3]

Table 4: In Vivo Activity of WEHI-345

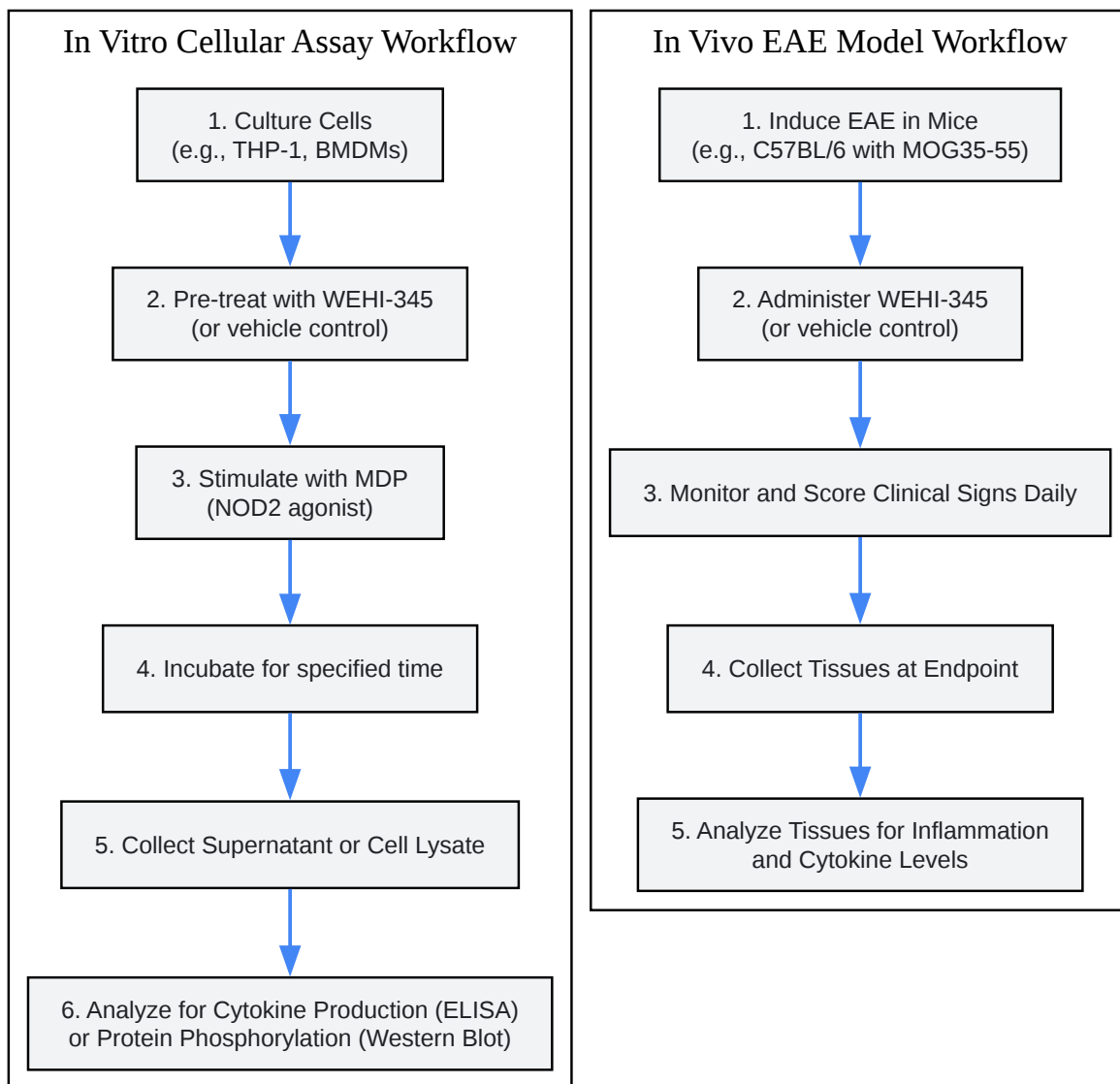
Animal Model	Dosing Regimen	Effect	Reference
Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)	3-10 mg/kg	Reduced plasma TNF levels and delayed disease onset	[3]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: RIPK2 Signaling Pathway and Point of Inhibition by **WEHI-345**.



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Caption: General Experimental Workflows for **WEHI-345** Studies.

Experimental Protocols

Protocol 1: In Vitro RIPK2 Kinase Assay

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and can be used to determine the IC₅₀ of **WEHI-345** against recombinant RIPK2.

Materials:

- Recombinant active RIPK2 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[\[4\]](#)
- **WEHI-345**
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white plates

Procedure:

- Prepare **WEHI-345** dilutions: Create a serial dilution of **WEHI-345** in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Reaction Buffer.
- Set up the reaction: In a 384-well plate, add 1 μl of each **WEHI-345** dilution (or 5% DMSO for control).[\[4\]](#)
- Add enzyme: Add 2 μl of diluted RIPK2 enzyme to each well. The optimal enzyme concentration should be determined empirically.[\[4\]](#)
- Add substrate/ATP mix: Add 2 μl of a mix containing MBP and ATP to initiate the reaction. The final ATP concentration should be close to the K_m for RIPK2 if known.[\[4\]](#)
- Incubate: Incubate the plate at room temperature for 60 minutes.[\[4\]](#)
- Terminate reaction and detect ADP: Add 5 μl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.[\[4\]](#)
- Generate luminescent signal: Add 10 μl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[\[4\]](#)

- Read luminescence: Measure the luminescence using a plate reader.
- Data analysis: Calculate the percent inhibition for each **WEHI-345** concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: MDP-Induced Cytokine Production in THP-1 Cells

This protocol describes how to assess the effect of **WEHI-345** on the production of pro-inflammatory cytokines in the human monocytic THP-1 cell line.

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- Phorbol 12-myristate 13-acetate (PMA) for differentiation
- Muramyl dipeptide (MDP)
- **WEHI-345**
- 24-well culture plates
- ELISA kit for the cytokine of interest (e.g., TNF- α , IL-8)

Procedure:

- Differentiate THP-1 cells:
 - Seed THP-1 cells at a density of 5×10^5 cells/mL in a 24-well plate in complete RPMI-1640 medium containing 100 ng/mL PMA.[5]
 - Incubate for 48 hours at 37°C in 5% CO2 to allow cells to differentiate into macrophage-like cells and adhere to the plate.[5][6]

- After 48 hours, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free complete medium. Rest the cells for 24 hours before stimulation.[6]
- Pre-treatment with **WEHI-345**:
 - Prepare dilutions of **WEHI-345** in complete medium.
 - Aspirate the medium from the differentiated THP-1 cells and add the **WEHI-345** dilutions (or vehicle control, e.g., DMSO).
 - Pre-incubate the cells with **WEHI-345** for 1 hour at 37°C.
- Stimulation with MDP:
 - Prepare a stock solution of MDP in sterile water or PBS.
 - Add MDP to the wells to a final concentration of 10 µg/mL.
 - Incubate the plates for 20-24 hours at 37°C in 5% CO₂. [7]
- Collect supernatant:
 - After incubation, centrifuge the plates at a low speed to pellet any detached cells.
 - Carefully collect the supernatant for cytokine analysis. Supernatants can be stored at -80°C.
- Cytokine measurement by ELISA:
 - Quantify the concentration of the cytokine of interest in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 3: Western Blot for RIPK2 Phosphorylation

This protocol provides a general method for detecting the phosphorylation of RIPK2 at Serine 176, a marker of its activation, in cell lysates.

Materials:

- Differentiated THP-1 cells or BMDMs
- **WEHI-345**
- MDP
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE sample buffer
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-total RIPK2, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

Procedure:

- Cell treatment and lysis:
 - Treat differentiated THP-1 cells or BMDMs with **WEHI-345** and/or MDP as described in Protocol 2.
 - After treatment, wash the cells once with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

- Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[\[8\]](#)
- Collect the supernatant (cell lysate).
- Protein quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Sample preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add SDS-PAGE sample buffer to the lysates and boil for 5-10 minutes.
 - Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Protein transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-RIPK2 (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST for 5 minutes each.
 - Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 5 minutes each.
- Detection:

- Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
- Stripping and re-probing:
 - The membrane can be stripped and re-probed with antibodies for total RIPK2 and a loading control to ensure equal protein loading.

Protocol 4: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol describes the induction of EAE in C57BL/6 mice and a general approach for evaluating the therapeutic potential of **WEHI-345**.

Materials:

- Female C57BL/6 mice (9-13 weeks old)[[9](#)]
- Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- Sterile PBS
- **WEHI-345**
- Vehicle for **WEHI-345** administration

Procedure:

- EAE Induction (Day 0):
 - Prepare an emulsion of MOG35-55 in CFA.
 - Immunize mice subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion (e.g., 200 µg of MOG35-55 per mouse).[[10](#)]

- Administer pertussis toxin (e.g., 200 ng per mouse) intraperitoneally.[\[3\]](#)
- Second PTX Injection (Day 2):
 - Administer a second dose of pertussis toxin intraperitoneally.
- **WEHI-345** Treatment:
 - Prepare a solution of **WEHI-345** in a suitable vehicle.
 - Begin treatment with **WEHI-345** (e.g., 3-10 mg/kg) or vehicle at a predetermined time point (e.g., at the time of immunization for a prophylactic study, or upon the onset of clinical signs for a therapeutic study). Administer the treatment as required (e.g., daily or twice daily).[\[3\]](#)
- Clinical Scoring:
 - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.[\[9\]](#)
 - Score the mice based on a standardized scale:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind limb and forelimb paralysis
 - 5: Moribund state
- Endpoint and Analysis:
 - At the end of the study (e.g., day 21-28), euthanize the mice.
 - Tissues such as the spinal cord and brain can be collected for histological analysis of inflammation and demyelination.

- Blood can be collected for measurement of plasma cytokine levels.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

These application notes and protocols are intended to serve as a guide for researchers using **WEHI-345** to study RIPK2. Specific experimental conditions may need to be optimized for individual laboratory settings and research questions.

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